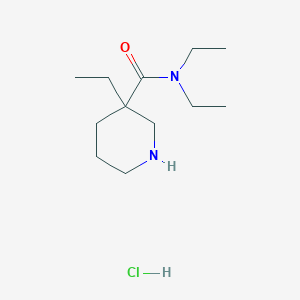![molecular formula C24H30N6O2 B2531442 6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878727-49-2](/img/structure/B2531442.png)
6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C24H30N6O2 and its molecular weight is 434.544. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
- A series of compounds, including those structurally related to the specified compound, have been synthesized and evaluated for their potential pharmacological properties. One study focused on the synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, revealing compounds with potent 5-HT(1A) receptor ligands. Preliminary in vitro studies indicated anxiolytic-like and antidepressant-like activities in mice, suggesting the relevance of these compounds in developing new therapeutics with potential anxiolytic/antidepressant activity (Zagórska et al., 2009).
Antioxidant and Vasodilator Activities
- Another study developed 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives to investigate their vasodilator activity, aiming at potential anti-asthmatic agents. Compounds demonstrated significant pulmonary vasodilator activity compared to the standard Cilostazol, highlighting their utility in researching new treatments for asthma (Bhatia et al., 2016).
Antidepressant and Anxiolytic-like Activity
- Further research on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones synthesized and tested their affinity for serotoninergic and dopaminergic receptors. Some compounds demonstrated potential as 5-HT1A, 5-HT7 receptor ligands, and mixed 5-HT1A/5-HT7 receptor ligands with additional affinity for dopamine D2 receptors, showcasing potential antidepressant and anxiolytic agents (Zagórska et al., 2015).
Synthesis and Antioxidant Evaluation
- The synthesis and evaluation of pyrazolopyridine derivatives have also been explored, with some compounds showing promising antioxidant properties. These findings suggest the potential of such compounds in developing antioxidant therapies (Gouda, 2012).
Luminescence Sensing Applications
- Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks were synthesized and showed selective sensitivity to benzaldehyde-based derivatives, indicating potential applications in fluorescence sensors for chemical detection (Shi et al., 2015).
Mechanism of Action
The exact mechanism of action can vary greatly depending on the specific structure and functional groups present in the imidazole derivative. Some imidazole derivatives work by interacting with specific enzymes or receptors, altering their function and leading to changes in cellular processes .
The pharmacokinetics of imidazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on the specific compound. Factors such as solubility, stability, and the presence of specific functional groups can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
The action of imidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .
Properties
IUPAC Name |
6-(2,4-dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-16-8-9-19(17(2)14-16)30-18(3)15-29-20-21(25-23(29)30)26(4)24(32)28(22(20)31)13-12-27-10-6-5-7-11-27/h8-9,14-15H,5-7,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRJFYBYBOCRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
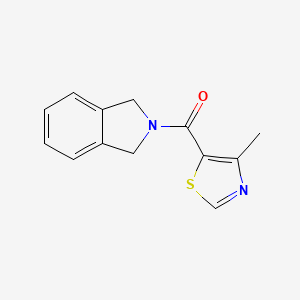
![5-ethyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2531360.png)
![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2531361.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2531363.png)

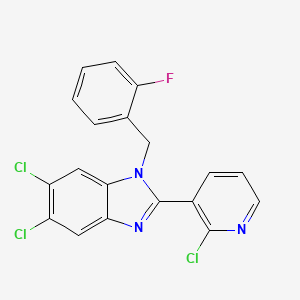
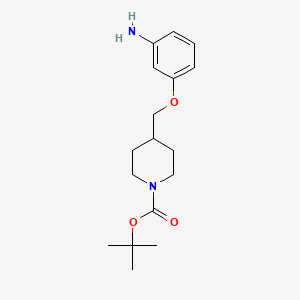
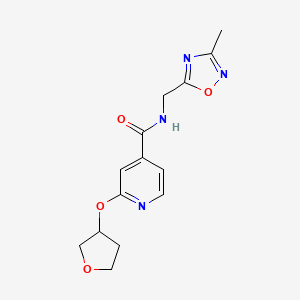
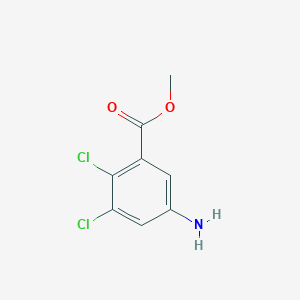

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2531374.png)
![N-(2-furylmethyl)-4-{2-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-1H-imidazol-1-yl}benzamide](/img/structure/B2531375.png)
